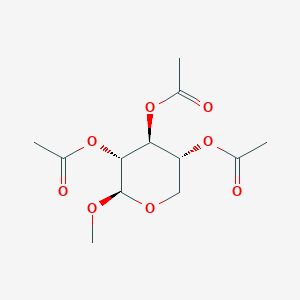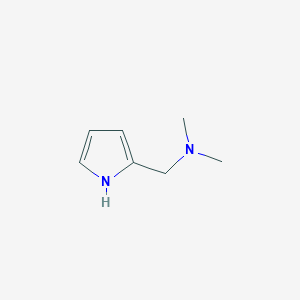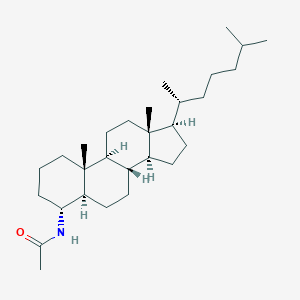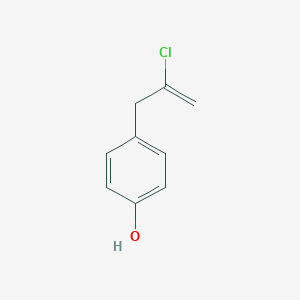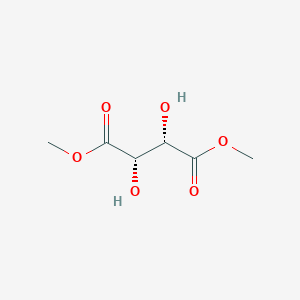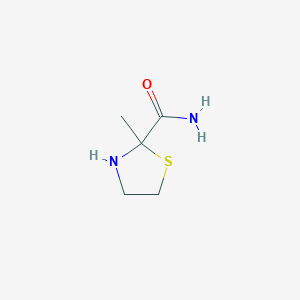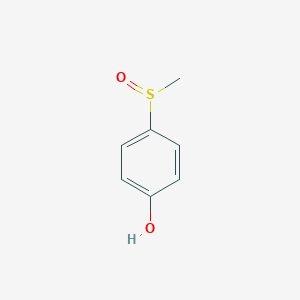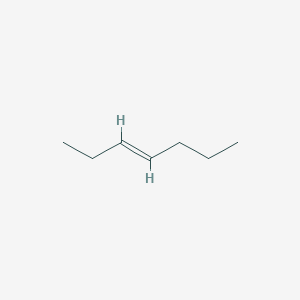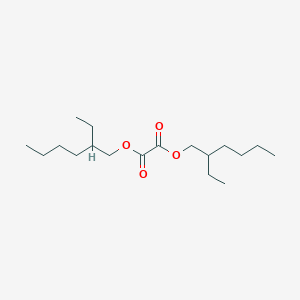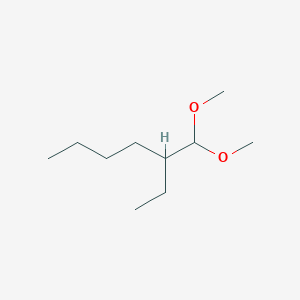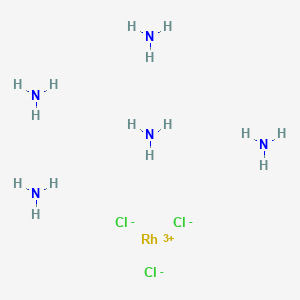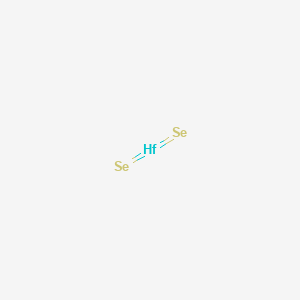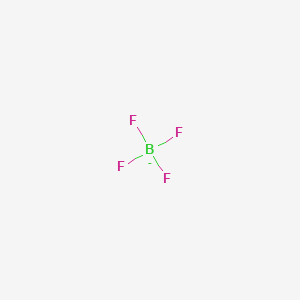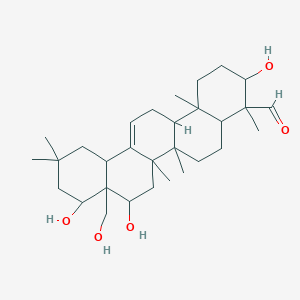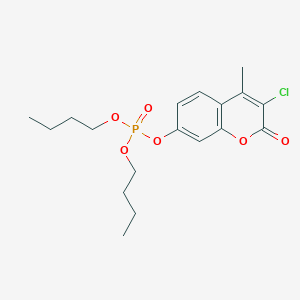
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, a natural compound found in many plants. The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a complex process that involves several steps.
作用机制
The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
生化和生理效应
Studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes. In animal studies, this compound has been shown to have low toxicity, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe compound to work with. Additionally, this compound has been shown to have cytotoxic effects on cancer cells and antibacterial activity against several strains of bacteria, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound involves several steps, making it a time-consuming process.
未来方向
There are several future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate. One direction is to further study its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, further research can be done to study its antibacterial activity against other strains of bacteria. Another direction is to study its potential use as an antiviral agent. Studies have shown that this compound has antiviral activity against several strains of viruses, including influenza virus and herpes simplex virus. Overall, further research on this compound can lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate involves several steps. The first step is the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which is achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of piperidine. The resulting compound is then chlorinated using thionyl chloride to yield 3-chloro-7-hydroxy-4-methylcoumarin. In the final step, dibutyl phosphoric acid is added to the compound to yield 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate.
科学研究应用
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use as an antibacterial agent. Studies have shown that this compound has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
14663-66-2 |
|---|---|
产品名称 |
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate |
分子式 |
C18H24ClO6P |
分子量 |
402.8 g/mol |
IUPAC 名称 |
dibutyl (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H24ClO6P/c1-4-6-10-22-26(21,23-11-7-5-2)25-14-8-9-15-13(3)17(19)18(20)24-16(15)12-14/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI 键 |
MZJWBPPRJLFUOG-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
规范 SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
同义词 |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldibutyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



